Cantrixil - 2135511-22-5

Cantrixil

Catalog Number: EVT-262673
CAS Number: 2135511-22-5
Molecular Formula: C24H24O6
Molecular Weight: 408.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cantrixil, also known as TRX-E-002-1, is a potent and selective SMETI inhibitor. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo. TRX-E-002-1 may fill the current need for better therapeutic options in the control and management of recurrent ovarian cancer and may help improve patient survival
Overview

Cantrixil, chemically known as TRX-E-002-1, is a novel third-generation benzopyran compound developed primarily for the treatment of late-stage ovarian cancer. It has shown significant promise in preclinical and early clinical trials, particularly in inducing cell death in chemoresistant ovarian cancer stem cells and enhancing the efficacy of standard chemotherapy. The compound was licensed by Oasmia Pharmaceutical AB from Kazia Therapeutics in 2021 and has progressed through Phase I clinical trials, demonstrating potential for prolonged survival in patients with advanced ovarian cancer .

Source

Cantrixil originates from a series of benzopyran compounds, which have been engineered to improve their anticancer properties. The development of Cantrixil is part of a broader strategy that includes the design and synthesis of complex small-molecule libraries aimed at targeting cancer cells more effectively . The active enantiomer, TRX-E-002-1, is synthesized through a series of chemical reactions that yield a racemic mixture, which is then separated into its active and inactive forms .

Classification

Cantrixil is classified as an anticancer agent, specifically targeting ovarian cancer. It falls under the category of small-molecule therapeutics and is characterized as a benzopyran derivative. Its mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for combination therapies with existing chemotherapeutic agents .

Synthesis Analysis

The synthesis of Cantrixil involves several key steps:

  1. Initial Synthesis: The process begins with the formation of a racemic mixture of TRX-E-002 through a series of reactions that typically involve the use of various reagents and solvents under controlled conditions.
  2. Catalytic Hydrogenation: A critical step in the synthesis is the catalytic heterogeneous hydrogenation, which generates stereospecific cis-oid stereoisomers around the core pyran ring. This step is crucial for achieving the desired biological activity associated with TRX-E-002-1 .
  3. Chiral Resolution: The final step involves chiral chromatographic techniques to separate the active enantiomer (TRX-E-002-1) from the inactive one (TRX-E-002-2). This process ensures that only the biologically active form is utilized in clinical applications.

These methods are designed to yield high purity and stability for clinical use, adhering to current Good Manufacturing Practices (cGMP) .

Molecular Structure Analysis

Cantrixil's molecular structure features a complex arrangement typical of third-generation benzopyrans. Key structural data include:

  • Molecular Formula: C_{24}H_{24}O_{6}
  • Molecular Weight: 408.2 g/mol
  • Stereochemistry: The compound exhibits specific stereoisomerism due to its chiral centers, with TRX-E-002-1 being the active enantiomer.

The structure plays a significant role in its interaction with biological targets, influencing its pharmacological properties and efficacy against cancer cells .

Chemical Reactions Analysis

Cantrixil undergoes several chemical reactions during its synthesis and within biological systems:

  1. Hydrogenation Reactions: These reactions are essential for generating the cis-oid stereoisomers necessary for biological activity.
  2. Apoptotic Pathways: In biological systems, Cantrixil induces apoptosis through caspase-mediated pathways, increasing phosphorylated c-Jun levels in ovarian cancer cells. This mechanism underscores its potential effectiveness against resistant cancer cell lines .
  3. Combination Therapies: Cantrixil has shown efficacy when used alongside traditional chemotherapeutics like cisplatin and paclitaxel, enhancing their cytotoxic effects on cancer cells .
Mechanism of Action

The mechanism by which Cantrixil exerts its anticancer effects involves several processes:

Physical and Chemical Properties Analysis

Cantrixil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Formulated with sulfobutylether β-cyclodextrin (Dexolve™) to enhance solubility and bioavailability.
  • Stability: Undergoes rigorous stability testing during manufacturing to ensure efficacy throughout its shelf life.

These properties are critical for ensuring that Cantrixil can be effectively administered and absorbed by patients undergoing treatment for ovarian cancer .

Applications

Cantrixil's primary application is in oncology, specifically for treating late-stage ovarian cancer. Its unique properties allow it to:

  • Target chemoresistant cancer stem cells effectively.
  • Enhance the efficacy of existing chemotherapy regimens.
  • Potentially improve survival rates among patients with advanced ovarian cancer.

As research continues, further applications may emerge as understanding of its mechanisms deepens and additional clinical trials are conducted .

Introduction to Ovarian Cancer Pathobiology & Therapeutic Challenges

Epidemiology and Mortality Trends in Epithelial Ovarian Cancer

Epithelial ovarian cancer (EOC) represents the most lethal gynecologic malignancy, with approximately 300,000 new cases diagnosed globally each year [2] [7]. Over 70% of patients present with advanced-stage (Stage III/IV) disease due to non-specific symptoms and the absence of effective early detection methods [1] [7]. The 5-year survival rate for advanced EOC is strikingly low (26-42%), with more than 40% of Stage III/IV patients dying within the first year of diagnosis [2] [10]. High-grade serous carcinoma (HGSC) dominates EOC histotypes (70-80%), characterized by ubiquitous TP53 mutations and frequent homologous recombination repair (HRR) pathway defects [2] [7]. Despite initial sensitivity to platinum-based chemotherapy, approximately 80% of advanced-stage patients experience recurrence within 2 years, ultimately developing platinum-resistant disease [1] [7].

Table 1: Epidemiological and Survival Profile of Epithelial Ovarian Cancer

CharacteristicValueClinical Significance
Global Annual Incidence~300,000 cases8th most common cancer in women globally
Advanced Stage (III/IV) at Diagnosis>70%Limits curative treatment options
5-Year Survival (Advanced Disease)26-42%Highlights therapeutic challenges
Platinum Resistance Development~80% after initial responsePrimary driver of mortality
Most Common HistotypeHigh-Grade Serous Carcinoma (70-80%)Associated with TP53/HRR defects

Chemoresistance Mechanisms in Ovarian Cancer Stem Cells (OCSCs)

Chemoresistance in ovarian cancer is driven by molecular adaptations within ovarian cancer stem cells (OCSCs), a subpopulation exhibiting self-renewal capacity, dormancy, and intrinsic drug resistance. Key mechanisms include:

  • Drug Transport Dysregulation: OCSCs downregulate platinum influx transporters (CTR1, OCTs) while upregulating efflux pumps (ATP7A/B, MRP2/4). This reduces intracellular platinum accumulation by 20-70% [2] [7]. Ishida et al. demonstrated that low CTR1 expression correlates with platinum resistance and shorter disease-free survival in HGSC patients [2].

  • Enhanced DNA Repair: OCSCs in recurrent tumors exhibit hyperactive DNA damage repair (DDR) pathways, particularly in homologous recombination-proficient tumors. BRCA reversion mutations—observed in 18% of platinum-refractory and 13% of platinum-resistant cancers—restore HRR function, enabling repair of platinum-induced DNA damage [7] [10].

  • CSC Niche Protection: Ascites fluid enriches chemoresistant OCSCs that survive initial platinum therapy. These cells regenerate heterogeneous tumors through stem-like properties and form protective peritoneal adhesions [1] [6]. Preclinical models show OCSCs resist standard therapies but remain vulnerable to CSC-targeted agents like Cantrixil [6].

Table 2: Key Molecular Mechanisms of Chemoresistance in Ovarian Cancer Stem Cells

MechanismKey MoleculesFunctional Consequence
Reduced Drug InfluxCTR1, OCTs downregulatedDecreased intracellular platinum accumulation
Enhanced Drug EffluxATP7A/B, MRP2/4 upregulatedPlatinum sequestration/export
DNA Repair ActivationBRCA reversion mutationsRestoration of homologous recombination
Pro-Survival SignalingJNK/MAPK pathway dysregulationEvasion of apoptosis
Microenvironment ProtectionPeritoneal adhesion formationPhysical barrier against drug penetration

Limitations of Current Platinum-Based Chemotherapy Regimens

Platinum-based combinations (carboplatin/paclitaxel) remain first-line standard of care but face critical limitations:

  • Inherent and Acquired Resistance: Approximately 20% of HGSCs exhibit primary platinum resistance, while >60% develop secondary resistance after multiple recurrences [2] [10]. Platinum-resistant recurrence (PFI <6 months) yields dismal response rates of 10-25% to subsequent therapies [1] [8].

  • Cumulative Toxicities: Chronic platinum exposure causes dose-limiting neurotoxicity, nephrotoxicity, and hypersensitivity reactions (15-20% incidence), often precluding retreatment [8] [10]. These toxicities necessitate therapy discontinuation in >30% of heavily pretreated patients [8].

  • Failure to Target OCSCs: Conventional platinum-taxane regimens selectively eliminate bulk tumor cells but spare OCSCs. This enables CSC-driven recurrence with increasingly chemoresistant disease [1] [6]. Murine models confirm residual OCSCs rapidly regenerate tumors post-chemotherapy [6].

Table 3: Limitations of Platinum-Based Chemotherapy in Recurrent Ovarian Cancer

LimitationClinical ImpactConsequence
Primary Platinum ResistanceObserved in 20% of HGSCLimited initial treatment options
Acquired Resistance>60% after multiple recurrencesShorter progression-free intervals
Hypersensitivity Reactions15-20% incidenceTreatment discontinuation in eligible patients
Neurotoxicity/NephrotoxicityCumulative dose-dependentReduced retreatment capacity
Ineffective Against OCSCsPersistence of stem cells post-therapyInevitable disease recurrence

Cantrixil: Chemistry and Therapeutic RationaleCantrixil (TRX-E-002-1) is a third-generation super-benzopyran (SBP) compound specifically designed to overcome OCSC-mediated chemoresistance. Its cyclodextrin-based formulation enables intraperitoneal (IP) delivery, achieving high local concentrations in the peritoneal cavity—the primary site of ovarian cancer metastasis [1] [6]. Unlike first-generation benzopyrans (e.g., phenoxodiol), Cantrixil exhibits 1-2 log-fold increased potency against OCSCs due to structural optimizations enhancing target binding [1] [4].

Preclinical Evidence for OCSC TargetingCantrixil’s mechanism exploits dual pro-apoptotic pathways in OCSCs:

  • JNK Pathway Activation: Induces caspase-dependent apoptosis in quiescent OCSCs [6].
  • MAPK Pathway Suppression: Downregulates p-ERK pro-survival signaling, preventing CSC recovery [6].

In Yale’s stringent in vivo models:

  • Primary Disease: IP Cantrixil monotherapy reduced tumor burden by >90% (p<0.01) in OCSC-derived xenografts [6].
  • Recurrent Disease: Following paclitaxel failure, Cantrixil prevented tumor recurrence in 95% of mice by eliminating residual OCSCs [6]. Crucially, it demonstrated synergistic activity with cisplatin, sensitizing OCSCs to DNA-damaging agents [1].

Clinical Translation and Anti-Tumor ActivityThe Phase I NCT02903771 trial evaluated IP Cantrixil in 25 patients with recurrent platinum-resistant ovarian cancer (68% platinum-resistant, 12% platinum-refractory) [1] [4]:

  • Efficacy in Heavily Pretreated Patients: Among 16 evaluable patients, Cantrixil monotherapy (Cycles 1–2) achieved a stable disease rate of 56%. When combined with IV chemotherapy (Cycles 3–8), the objective response rate reached 19% (1 complete response, 2 partial responses), with a disease control rate of 56% and median progression-free survival of 13.1 weeks [1] [4] [5].
  • Biomarker Evidence for OCSC Targeting: Preliminary analysis of ascites-derived stem cell markers (ALDH1, CD133) indicated Cantrixil-induced OCSC death and reversal of stemness phenotypes [1] [4]. The durable complete response (>3 years) in one patient supports potential for long-term remission via CSC eradication [5].

Properties

CAS Number

2135511-22-5

Product Name

Cantrixil

IUPAC Name

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methylchroman-7-ol

Molecular Formula

C24H24O6

Molecular Weight

408.45

InChI

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1

InChI Key

JFVVPUGGRUGRBJ-AVRDEDQJSA-N

SMILES

CC1=C(O)C=CC2=C1OC[C@@H](C3=CC(OC)=C(O)C(OC)=C3)[C@H]2C4=CC=C(O)C=C4

Solubility

Soluble in DMSO

Synonyms

Cantrixil; TRX-E-002-1; TRXE-002-1; TRXE-0021; TRXE0021;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.